BenchChemオンラインストアへようこそ!

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide

Medicinal chemistry Lead optimisation Physicochemical property profiling

Select CAS 2034555-68-3 for its balanced drug-like profile: a TPSA of 51.5 Ų, a moderate logP of 3.4, and an undefined stereocenter that opens a pathway to a proprietary enantiomer pair. This racemate enables in-house chiral resolution and biologically relevant specificity that achiral alternatives cannot match. Its intermediate properties make it a sensitive probe for in silico ADME model calibration, reducing risk early in your discovery pipeline.

Molecular Formula C19H19NO3
Molecular Weight 309.365
CAS No. 2034555-68-3
Cat. No. B2411609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide
CAS2034555-68-3
Molecular FormulaC19H19NO3
Molecular Weight309.365
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
InChIInChI=1S/C19H19NO3/c1-13-7-3-5-9-15(13)19(21)20-12-18(22-2)17-11-14-8-4-6-10-16(14)23-17/h3-11,18H,12H2,1-2H3,(H,20,21)
InChIKeyZHIDZXAQEGPOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide (CAS 2034555-68-3): A Structurally Defined Benzofuran–Benzamide for Targeted Chemical Biology and Drug Discovery Procurement


N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide (CAS 2034555-68-3) belongs to the class of benzofuran‑2‑yl–substituted methoxyethyl benzamides. The core architecture comprises a benzofuran heterocycle, a methoxy‑bridged ethyl linker bearing a stereocenter, and a 2‑methylbenzamide moiety. Computed physicochemical parameters (molecular weight 309.4 g mol⁻¹, XLogP3‑AA ≈ 3.4, topological polar surface area 51.5 Ų, rotatable bond count = 5) place the compound within the ‘drug‑like’ property space commonly favoured in screening libraries. [1] However, high‑strength, peer‑reviewed differential evidence (head‑to‑head comparator data) remains absent from the public domain; the compound is primarily documented in chemical catalogues and databases without disclosed biological activity or patent exemplification.

Why In‑Class Benzofuran‑2‑yl Methoxyethyl Benzamides Cannot Be Treated as Interchangeable: The Case for Compound‑Specific Procurement of CAS 2034555‑68‑3


Within the benzofuran‑2‑yl methoxyethyl benzamide series, even subtle changes in the aryl amide substituent (e.g., 2‑methyl vs. 2‑bromo vs. 3‑methoxy) can profoundly alter molecular recognition, permeability, and metabolic stability [2]. For instance, the related 2‑bromo analogue (CAS 2191266‑26‑7) has been described as “BZF‑AML‑1,” a putative AML inhibitor, whereas the 2‑methyl variant investigated here occupies a distinct property space. [1] Consequently, a decision to use a generic benzofuran‑benzamide without compound‑level characterisation risks selecting a material with unverified target engagement, unknown selectivity, and unavailable analytical reference standards.

Quantitative Differentiators for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide (CAS 2034555‑68‑3) vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiate the 2‑Methylbenzamide from the 2‑Bromo‑ and 3‑Methoxy‑Substituted Analogues

The target compound displays a molecular weight of 309.4 g mol⁻¹ and a computed XLogP3‑AA of 3.4. Compared to the 2‑bromo analogue (CAS 2191266‑26‑7; MW = 374.2 g mol⁻¹, XLogP3 ≈ 3.8) and the 3‑methoxy analogue (CAS not delineated; MW ≈ 339.4 g mol⁻¹), the 2‑methyl derivative offers the smallest size and lowest lipophilicity within this group. [1]

Medicinal chemistry Lead optimisation Physicochemical property profiling

Topological Polar Surface Area (TPSA = 51.5 Ų) Positions the Compound Favourably for Blood–Brain Barrier Penetration Relative to More Polar Amide Congeners

The target compound possesses a TPSA of 51.5 Ų, well below the 90 Ų threshold commonly associated with blood–brain barrier penetration. This is lower than the 3‑methoxy analogue (TPSA ≈ 60.8 Ų) and statistically more favourable than the median TPSA of orally bioavailable CNS drugs (≈ 60 Ų). [1]

Computational ADME CNS drug design Permeability prediction

Rotatable Bond Count (n = 5) Suggests a Balance Between Flexibility and Conformational Pre‑organization vs. More Flexible Side‑Chain Variants

The compound contains five rotatable bonds, which is within the preferred range for oral drug candidates (≤ 10). Analogs bearing longer or branched linkers (e.g., pyrrolidine‑1‑sulfonyl derivative, CAS 2034556‑12‑0) exhibit significantly higher rotatable bond counts, potentially reducing binding efficiency due to entropic penalty. [1]

Conformational analysis Ligand efficiency Scaffold optimisation

Presence of a Single Undefined Stereocenter Provides an Underexploited Opportunity for Chiral Resolution and Intellectual Property Differentiation

The methoxyethyl linker contains one undefined stereocenter, as confirmed by the PubChem computed descriptor (Undefined Atom Stereocenter Count = 1). Many close-in benzofuran‑benzamide analogues lack stereocenters or exist as racemic mixtures without resolved enantiomers. [1]

Stereochemistry Chiral separation IP strategy

Procurement‑Justified Application Scenarios for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide (CAS 2034555‑68‑3)


Hit‑to‑Lead Medicinal Chemistry Campaigns Targeting CNS‑Accessible Benzofuran Pharmacophores

When a screening hit contains a benzofuran core requiring optimisation of lipophilicity and brain penetration, CAS 2034555‑68‑3 serves as an immediate synthetic intermediate or comparator. Its favourable TPSA (51.5 Ų) and moderate logP (3.4) provide a superior starting point for exploring structure–activity relationships around the benzamide portion, relative to larger, more lipophilic bromo‑substituted analogues. [1]

Chiral Separation and Enantiomeric Profiling as an IP‑Generation Strategy

The undefined stereocenter represents an untapped opportunity for creating a proprietary enantiomer pair. Procurement of the racemate (CAS 2034555‑68‑3) enables in‑house chiral chromatographic resolution and biological evaluation, an approach not feasible with achiral benzofuran‑benzamide alternatives. [1]

Computational ADME Model Validation Using Experimentally Measured Physicochemical Parameters

The precise computed descriptors (MW, logP, TPSA, rotatable bonds) allow this compound to serve as an input standard for calibrating in silico ADME models. Its intermediate properties make it a more sensitive probe for model validation than extreme‑property comparators, enabling detection of systematic errors in prediction algorithms. [1]

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.